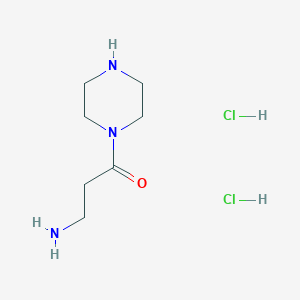

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1-piperazin-1-ylpropan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c8-2-1-7(11)10-5-3-9-4-6-10;;/h9H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITWUKQLHRESKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. This document delves into its structure, synthesis, physicochemical characteristics, spectral analysis, and potential biological relevance, offering field-proven insights and detailed methodologies for its study.

Introduction: The Significance of the Piperazine Moiety

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmacology, recognized for their versatile biological activities and favorable pharmacokinetic properties.[1] The six-membered heterocyclic ring with two opposing nitrogen atoms imparts a unique combination of structural rigidity and the capacity for multiple interactions, making it a privileged structure in drug design. These derivatives have been successfully incorporated into a wide array of therapeutics, including antimicrobial, anticancer, and central nervous system (CNS) active agents.[2][3] The title compound, this compound, combines the piperazine core with a reactive aminopropanone side chain, suggesting its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological applications.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a piperazine ring linked via a nitrogen atom to a propan-1-one chain, which is terminated by a primary amino group. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Physicochemical Properties of 3-Amino-1-(piperazin-1-yl)propan-1-one and its Dihydrochloride Salt

| Property | 3-Amino-1-(piperazin-1-yl)propan-1-one (Free Base) | This compound | Data Source |

| Molecular Formula | C₇H₁₅N₃O | C₇H₁₇Cl₂N₃O | [4] |

| Molecular Weight | 157.21 g/mol | 230.14 g/mol | [4] |

| CAS Number | 691394-08-8 | 1171462-77-3 | [4][5] |

| Appearance | Likely an oil or low-melting solid | White to off-white solid | Inferred |

| Solubility | Soluble in water and polar organic solvents | Freely soluble in water, soluble in methanol, sparingly soluble in ethanol | [3] |

| pKa | pKa1 ≈ 5.4, pKa2 ≈ 9.7 (Piperazine nitrogens, estimated) | Not available | [6] |

| Melting Point | Not available | >300 °C (with decomposition, typical for similar salts) | [6] |

Note: Some properties are estimated based on data for closely related piperazine derivatives due to the limited availability of experimental data for the specific title compound.

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could involve the following steps:

-

Protection of β-alanine: The amino group of β-alanine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent side reactions.

-

Activation of the carboxylic acid: The carboxylic acid of the N-Boc-β-alanine is activated, for example, by conversion to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Amide bond formation: The activated N-Boc-β-alanine is reacted with piperazine to form the corresponding amide.

-

Deprotection: The Boc protecting group is removed under acidic conditions.

-

Salt formation: The resulting free amine is treated with hydrochloric acid to yield the dihydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol based on the synthesis of similar compounds. Researchers should optimize the conditions for their specific needs.

-

Protection of β-alanine: To a solution of β-alanine in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-β-alanine.

-

Amide Coupling: Dissolve N-Boc-β-alanine and a coupling agent (e.g., HBTU) in an aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA), followed by piperazine. Stir the reaction mixture at room temperature for several hours until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as methanol. Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) and stir at room temperature. The dihydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Spectral Characterization

While experimental spectra for the title compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the piperazine ring (likely two broad multiplets), two methylene groups of the propanone chain (triplets), and a broad signal for the amine protons. Chemical shifts will be downfield due to the electron-withdrawing effect of the amide and the protonation of the nitrogens. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the methylene carbons of the propanone chain, and the carbons of the piperazine ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and ammonium salts), C=O stretching (amide), and C-N stretching. |

| Mass Spec. | The mass spectrum (ESI+) would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 158.1. |

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for this purpose.

HPLC Method for Purity Assessment

A robust HPLC method is crucial for the quality control of this compound. The following is a starting point for method development.

-

Column: A C18 reversed-phase column is a good initial choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH will ensure the protonation of the amine groups, leading to better peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore in the molecule.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[7]

Caption: A typical workflow for HPLC-based purity analysis.

Biological Activity and Toxicological Profile

The biological activity of this compound has not been extensively reported. However, the piperazine scaffold is known to interact with various biological targets.

Potential Pharmacological Relevance

Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system. Many piperazine-containing drugs act as antagonists or agonists at various neurotransmitter receptors. The aminopropanone side chain in the title compound could serve as a handle for further chemical modifications to explore its potential as a lead compound in drug discovery programs.

Toxicological Considerations

The toxicological profile of this compound has not been specifically determined. However, piperazine and some of its derivatives have been associated with adverse effects, including neurotoxicity at high doses.[6] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. A thorough toxicological evaluation would be necessary before considering any in vivo applications.

Stability and Storage

As a dihydrochloride salt, this compound is expected to be more stable than its free base form.[6]

-

Storage Conditions: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide.

-

Stability: Amine hydrochlorides are generally stable under normal storage conditions. However, prolonged exposure to high temperatures or humidity could lead to degradation.[8] Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are recommended to establish a shelf-life.[9][10]

Conclusion and Future Directions

This compound is a piperazine derivative with potential as a versatile building block in medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected chemical properties and outlines methodologies for its synthesis, characterization, and analysis based on established knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and toxicological profile, which will be crucial for unlocking its full potential in the development of novel therapeutic agents.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. (2015). JOCPR. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). JOCPR. [Link]

-

Analytical Methods. (2013). OPUS at UTS. [Link]

-

Piperazine based antimicrobial polymers: a review. (2021). RSC Advances. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Analytical Methods. (2010). RSC Publishing. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). ResearchGate. [Link]

-

3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride. (n.d.). PubChemLite. [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (1970). Oxford Academic. [Link]

-

Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. (2021). MDPI. [Link]

-

Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

-

STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. (2014). US Pharmacopeia. [Link]

-

3-AMINO-8-PIPERAZIN-1-YLCHROMEN-2-ONE. (n.d.). gsrs. [Link]

-

1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. (n.d.). Oakwood Chemical. [Link]

-

3-Amino-1,2-propanediol. (n.d.). PubChem. [Link]

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol. (2013).

- WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (2019).

- EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol. (1981).

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (2016). ResearchGate. [Link]

-

3-Amino-1-ethylpiperidine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

3-Amino-1,2-propanediol. (n.d.). NIST WebBook. [Link]

-

3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. (n.d.). PubChem. [Link]

Sources

- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1171462-77-3|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. ema.europa.eu [ema.europa.eu]

- 10. usp.org [usp.org]

An In-depth Technical Guide to 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, with CAS number 1171462-77-3, is a piperazine-containing organic molecule that holds potential as a building block in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established "privileged structure" in pharmacology, known for its presence in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and versatile biological activities.[1] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a plausible synthetic route, methods for its analytical characterization, potential therapeutic applications based on its structural motifs, and essential safety and handling information. While specific research on this particular molecule is limited, this guide extrapolates from established knowledge of related piperazine derivatives to provide a valuable resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1171462-77-3 | N/A |

| Molecular Formula | C₇H₁₇Cl₂N₃O | |

| Molecular Weight | 230.14 g/mol | |

| IUPAC Name | 3-amino-1-(piperazin-1-yl)propan-1-one;dihydrochloride | N/A |

| Synonyms | 3-oxo-3-(1-piperazinyl)-1-propanamine dihydrochloride | N/A |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water | Inferred from dihydrochloride salt form |

Synthesis and Manufacturing

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol:

-

Amide Coupling:

-

To a solution of N-Boc-β-alanine (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add piperazine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

The crude product can be purified by column chromatography.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-3-Amino-1-(piperazin-1-yl)propan-1-one in a suitable organic solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent (typically 4M in dioxane) in excess.

-

Stir the mixture at room temperature. The dihydrochloride salt should precipitate out of the solution.

-

The solid product can be collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.

-

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will confirm the presence of the propanone backbone, the piperazine ring protons, and the primary amine. The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR spectroscopy will show characteristic peaks for the carbonyl carbon, the carbons of the piperazine ring, and the aliphatic carbons of the propanone chain. [2]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and the piperazine N-H, the C=O stretching of the amide, and C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is essential for determining the purity of the compound. A suitable method would likely involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity information and mass confirmation in a single analysis.

-

Potential Applications in Drug Discovery

The structural features of this compound suggest its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The piperazine moiety is a common pharmacophore in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and other therapeutic areas. [1][3]

Caption: Potential applications derived from the core structure.

-

Central Nervous System (CNS) Agents: The piperazine ring is a key component of many antipsychotic and antidepressant drugs, where it often interacts with dopamine and serotonin receptors. [3]This building block could be used to synthesize novel ligands for these receptors.

-

Oncology: In cancer therapeutics, the piperazine scaffold is frequently employed as a linker in kinase inhibitors, connecting key binding fragments.

-

Infectious Diseases: Piperazine derivatives have shown a broad spectrum of antimicrobial and antifungal activities. [4]This molecule could serve as a starting point for the development of new anti-infective agents.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it is crucial to handle this compound with care, assuming it may have hazardous properties based on related piperazine compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this chemical.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been fully investigated. Piperazine and some of its derivatives can be skin and respiratory sensitizers.

Conclusion

This compound is a chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its structure incorporates the pharmacologically important piperazine ring, making it an attractive starting material for the synthesis of novel therapeutic agents. While direct research on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential use by leveraging the extensive knowledge base of related piperazine derivatives. As with any novel chemical, all handling and experimental work should be conducted with appropriate safety precautions.

References

- Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica, 28(4), 359–362.

- Marcinkiewicz, S. (1972). Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl)-propan-1-ol and its derivatives. Acta Poloniae Pharmaceutica, 29(1), 20–25.

- Yilmaz, F., & Menteşe, M. (Year). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

- Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Mamat, C., Pretze, M., & Köckerling, M. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Çetin, A., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed.

- (2024).

- (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride.

- 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one:dihydrochloride.

- (2023).

- de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.

- (2023).

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- Google Patents. (n.d.). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.

-

Oakwood Chemical. (n.d.). 3-Amino-1-(4-isopropylpiperazin-1-yl) propan-1-one dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). JP2006508976A - 3-Amino-piperazine derivatives and production method.

- Google Patents. (n.d.). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. This document elucidates the chemical identity, predicted spectroscopic characteristics, and a plausible synthetic pathway for this compound. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel piperazine-containing entities.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and receptor-binding affinity. This compound represents a versatile building block, incorporating a flexible aminopropyl chain attached to a piperazine ring, offering multiple points for further chemical modification. Understanding its structural nuances is paramount for the rational design of new therapeutic agents.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound, 3-Amino-1-(piperazin-1-yl)propan-1-one. The addition of two hydrochloride moieties enhances the compound's stability and water solubility, making it more amenable to handling and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇Cl₂N₃O | |

| Molecular Weight | 230.14 g/mol | |

| CAS Number | 1171462-77-3 | |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water (predicted) | General chemical knowledge |

| Storage | Sealed in a dry environment at room temperature is recommended. |

Elucidation of the Molecular Structure: A Spectroscopic Approach

Predicted ¹H NMR Spectroscopy (in D₂O)

The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups and the effects of protonation on the nitrogen atoms.

-

Piperazine Ring Protons: The four methylene groups of the piperazine ring are expected to show complex multiplets in the region of δ 3.0-4.0 ppm . The exact chemical shifts and coupling patterns will be influenced by the ring conformation and the protonation state of the nitrogen atoms.

-

Propanone Chain Protons:

-

The methylene group adjacent to the carbonyl group (-CH₂-C=O) is predicted to appear as a triplet around δ 2.8-3.2 ppm .

-

The methylene group adjacent to the amino group (-CH₂-NH₃⁺) is anticipated to be a triplet in the region of δ 3.2-3.6 ppm .

-

-

Amine/Ammonium Protons: The protons on the nitrogen atoms will likely exchange with D₂O, and therefore may not be observed or may appear as a broad singlet.

Predicted ¹³C NMR Spectroscopy (in D₂O)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the amide is expected to have a chemical shift in the range of δ 170-175 ppm .

-

Piperazine Ring Carbons: The carbon atoms of the piperazine ring are predicted to resonate in the δ 40-50 ppm region.

-

Propanone Chain Carbons:

-

The methylene carbon adjacent to the carbonyl group is expected around δ 35-40 ppm .

-

The methylene carbon adjacent to the amino group is predicted to be in the δ 30-35 ppm range.

-

Predicted Mass Spectrometry (ESI+)

In positive ion electrospray mass spectrometry, the molecule is expected to be observed as its molecular ion [M+H]⁺.

-

[M+H]⁺: The expected m/z for the protonated parent molecule (C₇H₁₆N₃O) would be approximately 158.13 .

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the piperazine ring. A significant fragment could be the piperazinyl-carbonyl cation.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and the protonated piperazine nitrogens.

-

C=O Stretch: A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

-

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region corresponding to C-N bond stretching.

A Plausible Synthetic Pathway

While a specific, detailed synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the acylation of piperazines. The following protocol is a generalized representation of a potential synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the formation of the amide bond between a protected aminopropanoic acid derivative and piperazine.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

This step involves the reaction of N-Boc-β-alanine with piperazine to form the amide bond.

-

Dissolution: Dissolve N-Boc-β-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Piperazine: Add a solution of piperazine (1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(tert-Butoxycarbonylamino)-1-(piperazin-1-yl)propan-1-one.

Step 2: Deprotection and Salt Formation

The final step is the removal of the Boc protecting group and the formation of the dihydrochloride salt.

-

Deprotection: Dissolve the purified product from Step 1 in a suitable solvent such as methanol or 1,4-dioxane.

-

Acidification: Add an excess of a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane).

-

Precipitation: Stir the mixture at room temperature. The dihydrochloride salt should precipitate out of the solution. The reaction progress can be monitored by TLC.

-

Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent like diethyl ether, and dry under vacuum to yield this compound.

Caption: A generalized workflow for the synthesis.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and cool place.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its molecular structure, including predicted spectroscopic data and a plausible synthetic route. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

PubChem. 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the process.

Introduction

This compound is a bifunctional molecule incorporating a primary amine and a piperazine moiety. This structural arrangement makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperazine ring is a well-established pharmacophore present in a wide array of approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with various biological targets.[1] The primary amino group offers a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries.

This document will first elucidate a robust, two-step synthetic pathway to obtain the target compound. This will be followed by a detailed discussion of the analytical techniques employed for its structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of the title compound is efficiently achieved through a two-step sequence involving an initial amide coupling reaction followed by the deprotection of a protecting group. This strategy ensures a high-yielding and clean conversion.

Part 1: Synthesis of Boc-3-amino-1-(piperazin-1-yl)propan-1-one

The initial step involves the formation of an amide bond between the carboxylic acid of N-Boc-β-alanine and one of the secondary amines of piperazine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the β-alanine is crucial to prevent self-polymerization and to direct the reaction to the desired outcome.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-β-alanine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a suitable coupling agent. A highly effective choice is (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents).

-

Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: To this activated mixture, add a solution of piperazine (1.2 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield Boc-3-amino-1-(piperazin-1-yl)propan-1-one as a solid.

The choice of HATU as a coupling agent is predicated on its high efficiency and the mild reaction conditions it affords, minimizing side reactions.[2]

Part 2: Synthesis of this compound

The final step is the removal of the Boc protecting group under acidic conditions. This deprotection step simultaneously protonates the newly freed primary amine and the two nitrogen atoms of the piperazine ring, leading to the formation of the dihydrochloride salt.

Experimental Protocol:

-

Reaction Setup: Dissolve the Boc-3-amino-1-(piperazin-1-yl)propan-1-one intermediate (1 equivalent) in a suitable organic solvent such as 1,4-dioxane or methanol.

-

Acidification: To this solution, add a solution of hydrogen chloride (HCl) in 1,4-dioxane (4 M solution, 3-5 equivalents) at room temperature.[3]

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-3 hours. The deprotected product, being a salt, will typically precipitate out of the solution.[3] The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold diethyl ether to remove any residual impurities, and dried under vacuum to yield the final product, this compound, as a white to off-white solid.

The use of HCl in dioxane is a standard and effective method for Boc deprotection, often providing the hydrochloride salt directly in high purity.[][5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

| Expected ¹H NMR Spectral Data (in D₂O) | |

| Chemical Shift (ppm) | Multiplicity & Integration |

| ~ 3.8 - 3.6 | Multiplet, 4H (piperazine CH₂) |

| ~ 3.4 - 3.2 | Multiplet, 4H (piperazine CH₂) |

| ~ 3.1 | Triplet, 2H (-CH₂-NH₃⁺) |

| ~ 2.8 | Triplet, 2H (-CO-CH₂-) |

| Expected ¹³C NMR Spectral Data (in D₂O) | |

| Chemical Shift (ppm) | Assignment |

| ~ 170 | C=O (amide) |

| ~ 45 - 40 | Piperazine carbons |

| ~ 36 | -CH₂-NH₃⁺ |

| ~ 33 | -CO-CH₂- |

Note: The exact chemical shifts may vary depending on the solvent and concentration. The presence of exchangeable protons (N-H) may result in broad signals or their absence in D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Expected FTIR Absorption Bands (cm⁻¹) | |

| Wavenumber Range | Functional Group Vibration |

| 3400 - 3200 | N-H stretching (primary amine salt) |

| 3000 - 2850 | C-H stretching (aliphatic) |

| ~ 1650 | C=O stretching (amide) |

| ~ 1550 | N-H bending (primary amine salt) |

The disappearance of the characteristic Boc group absorbances (around 1690 cm⁻¹) and the appearance of strong N-H stretching bands for the primary ammonium group confirm the successful deprotection.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.

| Expected Mass Spectrometry Data | |

| Technique | Expected m/z |

| Electrospray Ionization (ESI+) | [M+H]⁺ at m/z corresponding to the free base (C₇H₁₅N₃O, MW: 157.21) |

The observation of the protonated molecular ion of the free base provides strong evidence for the successful synthesis of the target molecule.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. The two-step synthesis, involving a robust amide coupling followed by a straightforward deprotection, is amenable to laboratory-scale production. The detailed characterization protocols provide the necessary framework for confirming the structure and assessing the purity of the final product. This versatile building block, now accessible through the described methodology, can be a valuable asset in the exploration of new chemical entities for drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis. BenchChem.

- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. BenchChem.

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

- Vertex AI Search. (n.d.). 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one:dihydrochloride.

- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem.

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;.... ResearchGate. Retrieved from [Link]

-

ProChem. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

gsrs. (n.d.). 3-AMINO-8-PIPERAZIN-1-YLCHROMEN-2-ONE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-1-ethylpiperidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-2,2-dimethyl-1-propanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, a compound of interest in pharmaceutical research and development. The following sections detail the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule. The interpretation of these spectra is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this compound. While experimental data for this specific salt is not publicly available, this guide will leverage data from analogous structures and established spectroscopic principles to provide a comprehensive analytical overview.

Molecular Structure and Key Features

This compound is a molecule characterized by a propanamide backbone linked to a piperazine ring and a terminal primary amine. The dihydrochloride salt form indicates that both the primary amine and one of the secondary amines in the piperazine ring are protonated. This protonation significantly influences the spectroscopic properties of the molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a solvent like D₂O would exhibit distinct signals for the protons on the propanamide chain and the piperazine ring.

Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-C=O | ~2.8 - 3.2 | Triplet | 2H |

| -CH₂-NH₃⁺ | ~3.3 - 3.6 | Triplet | 2H |

| Piperazine -CH₂- (adjacent to C=O) | ~3.7 - 4.0 | Multiplet | 4H |

| Piperazine -CH₂- (adjacent to NH₂⁺) | ~3.4 - 3.7 | Multiplet | 4H |

| -NH₃⁺, -NH₂⁺- | Broad, variable | Singlet | 5H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling between neighboring protons.

Interpretation of the ¹H NMR Spectrum

The methylene protons of the propionyl chain (-CH₂-CH₂-) are expected to appear as two distinct triplets due to coupling with each other. The protons on the piperazine ring will likely show complex multiplets due to the restricted rotation and potential for non-equivalent axial and equatorial positions, further complicated by protonation. The protons of the ammonium and piperazinium groups will likely appear as a broad signal that may exchange with residual water in the solvent.

Workflow for ¹H NMR Analysis

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride as a chemical intermediate

An In-depth Technical Guide to 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride: A Cornerstone Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, valued for its unique structural features that include a primary amine, a piperazine ring, and a carbonyl group. This arrangement makes it a versatile building block in medicinal chemistry, particularly for constructing complex molecular architectures. Its dihydrochloride salt form enhances stability and simplifies handling, making it suitable for large-scale pharmaceutical manufacturing. This guide provides a comprehensive technical overview, covering its synthesis, characterization, critical applications—most notably in the synthesis of the antianginal drug Ranolazine—and the rigorous quality control measures required for its use in GMP environments.

Physicochemical Properties and Molecular Structure

The utility of this compound stems from its distinct chemical properties. The molecule features a reactive primary amino group and a piperazine moiety, which can be further functionalized, making it a bifunctional building block. The dihydrochloride salt form is typically a stable, crystalline solid with improved solubility in polar solvents compared to its free base, a crucial attribute for consistent reaction kinetics in aqueous or semi-aqueous media.

| Property | Data |

| Molecular Formula | C₇H₁₅N₃O · 2HCl |

| Molecular Weight | 246.14 g/mol |

| CAS Number | 213879-19-1 |

| Appearance | White to off-white crystalline powder (typical) |

| Solubility | Soluble in water and methanol |

| Melting Point | >200 °C (decomposes) (Typical, may vary by purity) |

| Chemical Structure |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process that leverages common and scalable organic reactions. A prevalent strategy involves the strategic reaction of piperazine with a suitable three-carbon electrophile, followed by the introduction of the amino group and subsequent salt formation.

Logical Workflow for Synthesis

The following diagram outlines a logical workflow for the synthesis, purification, and quality control of the intermediate.

Caption: A typical workflow for the synthesis and quality control of the intermediate.

Detailed Synthesis Protocol

This protocol describes a common laboratory-scale synthesis. The choice of a protected ammonia equivalent, like sodium azide followed by reduction, is a standard strategy to avoid over-alkylation and ensure a clean conversion to the primary amine.

-

Step 1: Synthesis of 1-(Piperazin-1-yl)propan-1-one.

-

To a solution of piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM) at 0°C, slowly add 3-chloropropionyl chloride (1 equivalent). The excess piperazine acts as both a nucleophile and a base to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous work-up to remove excess piperazine and piperazine hydrochloride. The organic layer containing the product is dried and concentrated.

-

-

Step 2: Synthesis of 3-Azido-1-(piperazin-1-yl)propan-1-one.

-

Dissolve the product from Step 1 in a polar aprotic solvent like Dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) and stir the mixture at 60-70°C for 12-18 hours. The nucleophilic substitution of the chloride with azide is a robust and high-yielding reaction.

-

After cooling, the reaction is quenched with water and the product is extracted with a suitable solvent like ethyl acetate.

-

-

Step 3: Reduction to 3-Amino-1-(piperazin-1-yl)propan-1-one.

-

The azide intermediate is reduced to the primary amine. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and efficient.

-

Alternatively, a Staudinger reaction using triphenylphosphine followed by hydrolysis can be employed.

-

-

Step 4: Dihydrochloride Salt Formation.

-

Dissolve the resulting free base in a solvent like isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (2.2 equivalents) in the same solvent. The slight excess ensures complete salt formation.

-

The dihydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under a vacuum.

-

Core Application: A Key Intermediate for Ranolazine

This compound is a well-established intermediate in the synthesis of Ranolazine, an antianginal medication.[1][2] Its structure provides the core backbone necessary for the final drug molecule. Piperazine-containing compounds are frequently found in pharmaceuticals due to their favorable pharmacokinetic properties.[3]

Reaction Pathway in Ranolazine Synthesis

The synthesis of Ranolazine involves the coupling of the intermediate with another key fragment. The primary amine of our title compound is acylated to form the final amide bond present in Ranolazine.

Caption: The role of the intermediate in the final step of Ranolazine synthesis.

Protocol: Synthesis of Ranolazine from the Intermediate

This protocol outlines the final amide coupling step. The choice of coupling agents is critical to ensure high yield and minimize side reactions.

-

Reactant Preparation:

-

Dissolve 3-Amino-1-(piperazin-1-yl)propan-1-one free base (1 equivalent) in a polar aprotic solvent like DMF or DCM.

-

In a separate flask, activate 2-(2,6-dimethylphenoxy)acetic acid (1 equivalent) using a standard peptide coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This activation forms a highly reactive ester intermediate, which prevents side reactions and racemization.

-

-

Coupling Reaction:

-

Slowly add the solution of the activated acid to the solution of the amine intermediate at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by HPLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed sequentially with a mild acid, a mild base (like sodium bicarbonate solution), and brine to remove unreacted starting materials and coupling byproducts.

-

The crude Ranolazine is then purified, typically by column chromatography or recrystallization, to achieve the high purity required for an active pharmaceutical ingredient (API).[4]

-

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Methods

| Technique | Purpose & Expected Results |

| ¹H NMR | Structure Confirmation: Protons on the piperazine ring typically appear as multiplets in the 2.5-4.0 ppm range. The methylene protons adjacent to the amine and carbonyl groups will have distinct chemical shifts. The presence of all expected signals with correct integration confirms the structure.[5][6] |

| ¹³C NMR | Carbon Skeleton Confirmation: The carbonyl carbon will show a characteristic peak around 170 ppm. The carbons of the piperazine ring and the aliphatic chain will appear in the upfield region. This technique is crucial for confirming the carbon framework of the molecule.[7] |

| Mass Spectrometry (MS) | Molecular Weight Verification: Electrospray ionization (ESI) mass spectrometry will show a peak corresponding to the molecular ion of the free base ([M+H]⁺), confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Functional Group Identification: Key stretches include N-H bands from the primary amine (around 3300-3400 cm⁻¹), a C=O stretch from the amide (around 1650 cm⁻¹), and C-N stretches.[6][8] |

| HPLC | Purity Assessment & Quantification: A reversed-phase HPLC method is typically used to determine the purity of the intermediate and to quantify any process-related impurities. A standard method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9][10] |

Safety, Handling, and Storage

As with many amine hydrochlorides, this compound should be handled with appropriate care. It is classified as a corrosive material that can cause severe skin burns and eye damage.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[13]

-

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[14] Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined structure and reactivity provide a reliable starting point for the synthesis of complex drugs like Ranolazine. A thorough understanding of its synthesis, characterization, and handling is essential for any scientist or researcher working in drug discovery and development. The robust protocols and analytical methods described in this guide serve as a foundation for its effective and safe utilization in creating next-generation therapeutics.

References

-

The Good Scents Company. piperazine dihydrochloride. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

New Drug Approvals. Ranolazine. Available at: [Link]

-

PubChem. 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride. Available at: [Link]

-

PubChem. 3-Amino-1,2-propanediol. Available at: [Link]

- Google Patents.Method for preparing (R)-3-amino piperidine hydrochloride.

-

Cole-Parmer. Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Available at: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available at: [Link]

-

National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

-

ResearchGate. (A) Schematic presentation of Ranolazine synthesis; (B) blend... Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

- Google Patents.Preparation of ranolazine.

-

Wiley Online Library. 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Available at: [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[3] It provides a comprehensive overview of its applications, structure-activity relationships (SAR), quantitative biological data, and key experimental protocols designed for researchers, scientists, and drug development professionals.

The Piperazine Advantage: Physicochemical and Pharmacokinetic Rationale

The widespread adoption of the piperazine moiety is not coincidental; it is a direct result of its unique and tunable characteristics that favorably influence drug-like properties.[2][3] As medicinal chemists, our goal is to optimize a molecule for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties simultaneously. The piperazine ring provides a robust framework to achieve this balance.

Core Physicochemical Properties

The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[4][5][6] Key properties include:

-

Basicity and pKa: As a diprotic base, piperazine's two nitrogen atoms can be protonated under physiological conditions. This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating strong interactions with biological targets.[4][5][6]

-

Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the water solubility of parent molecules.[4][6] This is a critical first step toward achieving good oral bioavailability, a highly desirable trait in drug development.[4][6]

-

Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation. This relative structural rigidity can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.[4][6] However, it still possesses enough flexibility to allow for optimal positioning of its substituents within a binding pocket.[7]

-

Synthetic Tractability: The secondary amine nature of the piperazine nitrogens makes them readily amenable to a wide array of chemical modifications, particularly at the N1 and N4 positions. This allows for the rapid generation of large, diverse chemical libraries for screening and SAR studies.[3]

The Pharmacological Landscape of Piperazine Derivatives

The versatility of the piperazine scaffold is evident in the sheer breadth of its therapeutic applications. Minor modifications to the substitution patterns on the piperazine nucleus can lead to significant differences in medicinal properties.[8][9]

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are prolific in neuropharmacology, acting as antipsychotics, antidepressants, and anxiolytics.[10][11] Many of these agents modulate monoamine pathways by interacting with dopamine and serotonin receptors.[10][11]

-

Oncology: In cancer therapy, the piperazine ring is a key structural feature in numerous targeted therapies, especially kinase inhibitors.[7][12][13]

-

Infectious Diseases: The scaffold is integral to a wide range of antimicrobial, antiviral, and anthelmintic agents.[8][14][15][16] Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a classic example.[17]

-

Other Therapeutic Areas: The applications extend to antihistamines (e.g., Cetirizine), anti-inflammatory agents, and cardiovascular drugs (e.g., antianginal agents).[8][17]

The following table highlights some prominent FDA-approved drugs, showcasing the scaffold's versatility.

| Drug Name | Therapeutic Class | Role of Piperazine Moiety |

| Imatinib | Anticancer (Kinase Inhibitor) | Enhances solubility; provides a key interaction point in the kinase hinge region. |

| Ciprofloxacin | Antibiotic | Essential component of the pharmacophore for DNA gyrase inhibition. |

| Clozapine | Antipsychotic | Core part of the tricyclic structure, crucial for receptor binding (Dopamine/Serotonin).[10] |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Improves pharmacokinetic profile and provides a vector for substitution. |

| Cetirizine | Antihistamine | Links the benzhydryl and carboxylic acid moieties; contributes to solubility. |

| Buspirone | Anxiolytic | Part of the azaspirodecanedione pharmacophore, targeting 5-HT1A receptors.[10] |

| Vortioxetine | Antidepressant | Links the aryl groups, essential for modulating serotonin transporter and receptor activity.[10] |

Strategic Synthesis and Derivatization

The value of a scaffold is directly proportional to the ease with which it can be modified. The piperazine core offers multiple handles for derivatization, allowing chemists to systematically probe a target's chemical space.

General Drug Discovery Workflow

The discovery of novel piperazine-based drug candidates typically follows a well-defined, iterative process. The causality behind this workflow is to progressively refine a molecule's properties, balancing potency with safety and drug-like characteristics.

Key Synthetic Methodologies

-

N-Alkylation/N-Arylation: The most common modifications involve substituting the nitrogen atoms. N-arylation, often achieved through Buchwald-Hartwig or Ullmann coupling, attaches aromatic systems, which are crucial pharmacophores for many CNS and oncology targets. N-alkylation can introduce linkers or other functional groups.

-

Reductive Amination: This reaction is a powerful tool for introducing diverse substituents by reacting an N-H of piperazine with an aldehyde or ketone in the presence of a reducing agent.

-

Amide Coupling: Acylation of the piperazine nitrogens is another common strategy to introduce different functionalities and modulate the basicity of the nitrogen atom.

-

C-H Functionalization: More recent advances focus on the direct functionalization of the carbon atoms of the piperazine ring.[18] These methods provide novel synthetic avenues to introduce structural variety beyond the nitrogen atoms, expanding the accessible chemical space.[18]

Structure-Activity Relationship (SAR) Deep Dive

The core of medicinal chemistry lies in understanding how structural changes impact biological activity. For piperazine derivatives, SAR is often dictated by the nature of the substituents at the N1 and N4 positions.

Application in CNS Disorders: Receptor Modulation

In CNS-active drugs, the piperazine often acts as a scaffold to correctly position an aryl group for optimal receptor interaction, particularly at serotonin (5-HT) and dopamine (D2) receptors.[1][9]

-

Rationale: For many arylpiperazine antipsychotics, one nitrogen (N1) is attached to an aromatic system (e.g., phenyl, pyridinyl) that confers receptor specificity. The second nitrogen (N4) is often attached to a more complex, bulky group that fine-tunes the pharmacokinetic properties and can interact with secondary binding pockets.[12]

-

Example SAR: In a series of potential antidepressants, attaching electron-withdrawing groups (like Cl, Br) to the phenyl ring of an arylpiperazine often enhances activity at specific serotonin receptors.[19]

Application in Oncology: Kinase Inhibition

The piperazine scaffold is integral to many kinase inhibitors, where it often serves as a versatile and tunable linker.[1]

-

Mechanism: The piperazine ring connects key pharmacophoric fragments that bind to different regions of the ATP-binding pocket of a target kinase, such as the hinge region and the solvent-exposed front pocket. Its basicity can be leveraged to form a crucial salt bridge with acidic residues (e.g., aspartate) in the hinge region, anchoring the inhibitor.[1]

-

SAR Data: The following table shows SAR data for a hypothetical series of piperazine-containing inhibitors targeting Kinase X. This demonstrates how systematic modification validates the role of each component.

| Compound ID | N1-Substituent | N4-Substituent | Kinase X IC₅₀ (nM) | Rationale for Change |

| Lead-1 | Pyrimidine | 4-Methylphenyl | 150 | Initial hit from screening. |

| Opt-2 | Pyrimidine | 3-Pyridyl | 55 | Hypothesis: Add H-bond acceptor for solvent interaction. |

| Opt-3 | Pyrimidine | (CH₂)₂-OH | 25 | Hypothesis: Improve solubility and add H-bond donor. |

| Opt-4 | Quinoline | (CH₂)₂-OH | 8 | Hypothesis: Extend into hydrophobic back pocket with a larger aromatic system. |

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting requires transparent and reproducible methodologies. The following protocols are standard, validated procedures for the synthesis and evaluation of novel piperazine derivatives.

Protocol: Synthesis of an N-Arylpiperazine Derivative

This protocol describes a standard Buchwald-Hartwig amination, a cornerstone reaction in modern medicinal chemistry for its reliability and broad substrate scope.

Objective: To synthesize 1-(4-cyanophenyl)piperazine.

Materials:

-

1-Boc-piperazine (1.0 eq)

-

4-bromobenzonitrile (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzonitrile, 1-Boc-piperazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Heating: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The causality for heating is to provide the activation energy for the catalytic cycle to proceed efficiently.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add TFA (5-10 eq) dropwise at 0 °C.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, dry over magnesium sulfate, filter, and concentrate to yield the final product, 1-(4-cyanophenyl)piperazine.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Antimicrobial Susceptibility Testing

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial activity. This is a self-validating system as results are compared against a known standard antibiotic and positive/negative growth controls.

Objective: To determine the MIC of a novel piperazine derivative against Staphylococcus aureus.

Materials:

-

Test compound (piperazine derivative), stock solution in DMSO.

-

Ciprofloxacin (positive control antibiotic).

-

S. aureus (e.g., ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Step-by-Step Procedure:

-

Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of S. aureus in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 now serves as the positive growth control (bacteria, no compound).

-

Sterility Control: Add 50 µL of sterile CAMHB (instead of inoculum) to well 12. This is the negative/sterility control (no bacteria, no compound).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells. The positive control well (11) should be turbid, and the negative control well (12) should be clear.

Beyond the Scaffold: Bioisosteric Replacement

While piperazine is a powerful tool, medicinal chemists sometimes seek to modify its core properties further. Bioisosteric replacement—substituting the piperazine ring with a group that retains similar spatial and electronic features—can be used to fine-tune properties like basicity, lipophilicity, and metabolic stability.[20][21][22] For instance, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce the cytotoxicity of a parent compound.[20][23]

Future Directions and Conclusion

The role of piperazine derivatives in medicinal chemistry is far from static. Future research will likely focus on several key areas:

-

Novel Synthetic Methods: Continued development of C-H functionalization and other novel synthetic strategies will unlock new chemical space.[18]

-

Polypharmacology: The ability of the piperazine scaffold to interact with multiple targets can be strategically harnessed to design multi-target ligands for complex diseases like neurodegenerative disorders and cancer.[1]

-

Targeted Drug Delivery: Piperazine derivatives are being explored as shuttles to deliver therapeutic agents across the blood-brain barrier.[24][25]

References

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

-

Ayurveda School. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurveda School. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-